molecular formula C6H3FINO B14848644 5-Fluoro-2-iodonicotinaldehyde

5-Fluoro-2-iodonicotinaldehyde

Cat. No.: B14848644
M. Wt: 251.00 g/mol
InChI Key: BNRUQOORZPMYLX-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodonicotinaldehyde is an organic compound with the molecular formula C6H3FINO and a molecular weight of 250.99 g/mol . This compound is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are replaced by fluorine and iodine atoms, respectively. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodonicotinaldehyde can be achieved through various methods. One common approach involves the iodination of 5-fluoronicotinaldehyde using iodine and a suitable oxidizing agent . Another method includes the use of Suzuki-Miyaura coupling reactions, where 5-fluoro-2-bromonicotinaldehyde is reacted with an appropriate boronic acid in the presence of a palladium catalyst .

Industrial Production Methods: For industrial-scale production, the Suzuki-Miyaura coupling reaction is preferred due to its high yield and mild reaction conditions. This method involves the use of boronic acids and palladium catalysts, which are readily available and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-iodonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodonicotinaldehyde is primarily based on its ability to participate in various chemical reactions. Its molecular targets and pathways include:

Comparison with Similar Compounds

  • 2-Fluoro-4-iodonicotinaldehyde
  • 5-Fluoro-2-iodobenzaldehyde
  • 5-Fluoro-2-iodonicotinic acid

Comparison: 5-Fluoro-2-iodonicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C6H3FINO

Molecular Weight

251.00 g/mol

IUPAC Name

5-fluoro-2-iodopyridine-3-carbaldehyde

InChI

InChI=1S/C6H3FINO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H

InChI Key

BNRUQOORZPMYLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C=O)I)F

Origin of Product

United States

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